molecular formula C6H12N4 B2724464 4-Azidoazepane CAS No. 2004569-40-6

4-Azidoazepane

Cat. No.: B2724464
CAS No.: 2004569-40-6
M. Wt: 140.19
InChI Key: OOVZNVMGMGUBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidoazepane is an organic compound that belongs to the class of azides, which are characterized by the presence of the azido group (-N₃). This compound is notable for its unique structure, which includes a seven-membered ring with an azido group attached to one of the carbon atoms. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidoazepane typically involves the azidation of azepane derivatives. One common method is the nucleophilic substitution reaction where an appropriate azepane derivative is treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of recyclable catalysts and environmentally benign solvents is also emphasized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Azidoazepane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate).

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Azidoazepane largely depends on the specific chemical reactions it undergoes. In click chemistry, for example, the azido group reacts with alkynes to form triazoles through a [3+2] cycloaddition reaction. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in complex biological systems . The azido group can also be reduced to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Uniqueness: 4-Azidoazepane is unique due to its seven-membered ring structure with an azido group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions, including click chemistry, makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-azidoazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c7-10-9-6-2-1-4-8-5-3-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVZNVMGMGUBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.